Diethylphenylphosphine

Catalog No.
S564770
CAS No.
1605-53-4
M.F
C10H15P
M. Wt
166.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylphenylphosphine

CAS Number

1605-53-4

Product Name

Diethylphenylphosphine

IUPAC Name

diethyl(phenyl)phosphane

Molecular Formula

C10H15P

Molecular Weight

166.2 g/mol

InChI

InChI=1S/C10H15P/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

LVTCZSBUROAWTE-UHFFFAOYSA-N

SMILES

CCP(CC)C1=CC=CC=C1

Synonyms

diethylphenylphosphine

Canonical SMILES

CCP(CC)C1=CC=CC=C1

Ligand in Transition Metal Catalysis:

DEPN acts as a ligand in transition metal catalysis, forming complexes with various metals like palladium, nickel, and rhodium. These complexes are used as catalysts for various organic transformations, including:

  • Hydrocarbonylation: Converting alkenes into aldehydes or ketones by introducing a carbon monoxide (CO) molecule.
  • Cross-coupling reactions: Forming new carbon-carbon bonds between different organic molecules.
  • Hydrogenation: Reducing alkenes or alkynes to alkanes by adding hydrogen (H2) molecules.

The specific properties of DEPN, including its steric and electronic characteristics, influence the catalytic activity and selectivity of the resulting complexes.

Precursor for Organophosphorus Compounds:

DEPN serves as a precursor for the synthesis of various organophosphorus compounds with diverse applications. These derivatives can be:

  • Biologically active molecules: Some DEPN derivatives possess antimicrobial or antifungal properties, making them potential candidates for drug development.
  • Flame retardants: Certain DEPN-derived materials exhibit flame retardant properties, potentially useful in various materials science applications.
  • Sensors: Researchers explore DEPN derivatives for developing chemical sensors due to their ability to bind specific molecules.

The specific functionalities incorporated into the DEPN molecule determine the properties and applications of the derived organophosphorus compounds.

Research into Material Science:

DEPN plays a role in research related to material science due to its ability to:

  • Stabilize metal nanoparticles: DEPN can help prevent metal nanoparticles from agglomerating, making them more suitable for various applications like catalysis or electronics.
  • Functionalize surfaces: DEPN can be used to modify the surface properties of materials, potentially influencing their wettability, adhesion, or electrical conductivity.

Diethylphenylphosphine is a colorless liquid at room temperature, synthesized for research purposes. Its development stems from the need for versatile phosphine ligands capable of fine-tuning the reactivity of transition metal catalysts [].


Molecular Structure Analysis

The key feature of Diethylphenylphosphine's structure is the central phosphorus atom (P) bonded to two ethyl groups (C2H5) and a phenyl group (C6H5) through single bonds. The P-C bonds form a pyramidal arrangement around the phosphorus atom with a lone pair occupying one vertex. The phenyl group provides aromatic character and steric bulk, while the ethyl groups contribute electron-donating properties []. This combination allows Diethylphenylphosphine to bind to transition metals and influence their reactivity in various catalytic cycles.


Chemical Reactions Analysis

Synthesis

Diethylphenylphosphine is typically synthesized via the reaction of diethylaluminum chloride (Et2AlCl) with lithium phenylphosphide (LiPPh) [].

(Et2AlCl) + (LiPPh) → PhP(Et)2 + LiCl + AlEtCl

Reactions as a Ligand

Diethylphenylphosphine acts as a ligand, forming complexes with transition metals. These complexes then participate in various organic transformations. Some examples include:

  • Selective Cross-coupling

    Diethylphenylphosphine-based catalysts promote the formation of carbon-carbon bonds between specific types of organic molecules [].

  • Carboxyl Migration Reactions

    These reactions involve the rearrangement of functional groups within a molecule. Diethylphenylphosphine ligands can influence the regioselectivity (control the position of the rearrangement) of these reactions [].

  • Asymmetric Induction

    Chiral diphosphine ligands, which are modified versions of Diethylphenylphosphine with an asymmetric center, can induce chirality (handedness) in the products of certain reactions.

The specific reactions and their mechanisms depend on the chosen transition metal and reaction conditions.

Physical and Chemical Properties

  • Melting Point: Not readily available
  • Boiling Point: Around 220 °C (reported) []
  • Solubility: Soluble in organic solvents like dichloromethane, toluene, and THF []
  • Stability: Moderately air-sensitive, should be stored under inert atmosphere []

  • Reaction with Chloranil: When diethylphenylphosphine reacts with p-chloranil, it forms a trichloroquinone-C-phosphonium chloride. This reaction highlights its ability to engage in electrophilic aromatic substitution processes .
  • Carbon Disulfide Reaction: The kinetics of diethylphenylphosphine's reaction with carbon disulfide in nitrile solutions have been studied, revealing its reactivity under specific solvent conditions .
  • Palladium Complex Formation: Diethylphenylphosphine can form complexes with palladium, such as trans-bis(diethylphenylphosphine)di-m-tolylpalladium(II), which can subsequently react with methyl iodide to yield m-xylene, demonstrating its utility in organometallic chemistry .

Diethylphenylphosphine can be synthesized through various methods:

  • Reaction with Methylmagnesium Halide: One common synthesis route involves the reaction of methylmagnesium halide with dichlorophenylphosphine. The product is then purified by distillation under reduced pressure.
  • Phosphorylation of Phenols: Another method includes the phosphorylation of phenolic compounds using phosphorus trichloride followed by hydrolysis, although this route may yield a mixture of products requiring further purification.

Diethylphenylphosphine has several significant applications:

  • Catalyst in Organic Synthesis: It serves as a catalyst for selective cross-dimerization, diastereoselective condensations, carboxyl migration reactions, and selective hydrogenation processes .
  • Ligand in Coordination Chemistry: Its ability to form stable complexes makes it useful as a ligand in coordination chemistry, particularly in catalysis involving transition metals.

Interaction studies involving diethylphenylphosphine primarily focus on its role as a ligand in metal complexes. These studies often investigate the stability and reactivity of metal-ligand complexes formed with transition metals like palladium or platinum. Understanding these interactions can provide insights into catalytic mechanisms and optimize conditions for various synthetic applications.

Diethylphenylphosphine shares structural and functional similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
TriphenylphosphinePh₃PMore sterically hindered; widely used as a ligand.
Triethylphosphine(C₂H₅)₃PLess bulky; often used in similar catalytic roles.
Diphenylphosphine(C₆H₅)₂PHLess soluble; used primarily in organic synthesis.
Diisopropylphenylphosphine(C₃H₇)₂P(C₆H₅)Offers different steric properties affecting reactivity.

Diethylphenylphosphine's unique combination of two ethyl groups and one phenyl group results in distinct electronic properties that influence its reactivity and application as a catalyst compared to these similar compounds.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1605-53-4

Wikipedia

Diethylphenylphosphine

Dates

Modify: 2023-08-15

Explore Compound Types